molecular formula C21H20N4O4 B4359723 [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE

[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE

Cat. No.: B4359723
M. Wt: 392.4 g/mol
InChI Key: WKIJIWMADFYGIJ-UHFFFAOYSA-N
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Description

[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE typically involves multi-step organic reactions. The process often starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the pyrazole and nitrophenoxy groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts and specific solvents to facilitate the reactions under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitro group to an amine, changing the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE has several scientific research applications:

    Chemistry: It is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: The compound’s interactions with biological molecules are of interest for developing new pharmaceuticals or biochemical probes.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE: can be compared to other tetrahydroquinoline derivatives, pyrazole-containing compounds, and nitrophenoxy-substituted molecules.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-[(2-nitrophenoxy)methyl]pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-15-8-9-18-16(13-15)5-4-11-24(18)21(26)17-10-12-23(22-17)14-29-20-7-3-2-6-19(20)25(27)28/h2-3,6-10,12-13H,4-5,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIJIWMADFYGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NN(C=C3)COC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 2
Reactant of Route 2
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 3
Reactant of Route 3
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 4
Reactant of Route 4
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 5
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 6
Reactant of Route 6
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE

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